3-Bromo-5-isobutoxybenzoic acid

Description

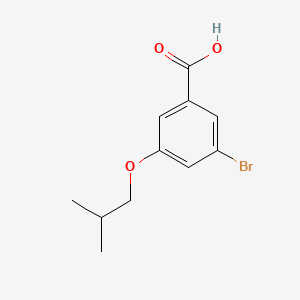

3-Bromo-5-isobutoxybenzoic acid is a substituted benzoic acid derivative featuring a bromine atom at the 3-position and an isobutoxy group at the 5-position of the aromatic ring, with a carboxylic acid functional group at the 1-position. This compound is commercially available through 10 suppliers globally, indicating its utility in synthetic chemistry . The isobutoxy substituent contributes to enhanced lipophilicity compared to smaller alkoxy groups (e.g., methoxy), which may influence its solubility in organic solvents and its role as an intermediate in pharmaceutical or agrochemical synthesis.

Properties

IUPAC Name |

3-bromo-5-(2-methylpropoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-7(2)6-15-10-4-8(11(13)14)3-9(12)5-10/h3-5,7H,6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSRVOTBVNZYOKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC(=CC(=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681821 | |

| Record name | 3-Bromo-5-(2-methylpropoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228956-99-7 | |

| Record name | 3-Bromo-5-(2-methylpropoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228956-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-(2-methylpropoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of 3-Bromo-5-isobutoxybenzoic acid typically begins with benzoic acid as the starting material.

Bromination: The benzoic acid undergoes bromination to introduce the bromine atom at the 3-position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3).

Isobutoxylation: The brominated benzoic acid is then subjected to a nucleophilic substitution reaction with isobutyl alcohol (2-methylpropan-1-ol) in the presence of a base such as sodium hydroxide (NaOH) to introduce the isobutoxy group at the 5-position.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 3-Bromo-5-isobutoxybenzoic acid can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.

Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of an acid catalyst.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH), isobutyl alcohol (2-methylpropan-1-ol).

Esterification: Alcohols, acid catalysts (e.g., sulfuric acid).

Reduction: Lithium aluminum hydride (LiAlH4).

Major Products Formed:

Substitution: Formation of various substituted benzoic acids.

Esterification: Formation of esters of this compound.

Reduction: Formation of 3-Bromo-5-isobutoxybenzyl alcohol.

Scientific Research Applications

Chemistry: 3-Bromo-5-isobutoxybenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology and Medicine: In biological research, this compound can be used to study the effects of brominated and isobutoxylated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of potential pharmaceutical agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of 3-Bromo-5-isobutoxybenzoic acid depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The isobutoxy group can influence the compound’s reactivity and solubility. In biological systems, the compound’s effects would depend on its interaction with specific molecular targets, such as enzymes or receptors, and the pathways involved in these interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-bromo-5-isobutoxybenzoic acid with analogous benzoic acid derivatives, focusing on substituent effects, commercial availability, and applications:

Key Findings:

Substituent Effects: Electron-withdrawing groups (e.g., Cl, NO₂) increase the acidity of the benzoic acid group compared to electron-donating groups (e.g., isobutoxy) . Hydroxy and methoxy groups (e.g., in 3-bromo-5-hydroxy-4-methoxybenzoic acid) introduce polarity and hydrogen-bonding capacity, favoring aqueous solubility .

Commercial Accessibility :

- 3-Bromo-5-chlorobenzoic acid and its nitro analog are more widely available, reflecting their broader utility in industrial synthesis .

- The lower supplier count for this compound (10 suppliers) suggests niche applications, possibly in specialized coupling reactions or drug discovery .

Reactivity and Applications :

- Chloro and nitro derivatives are preferred for electrophilic substitutions due to their electron-deficient aromatic rings .

- The isobutoxy variant’s boronic acid analog (12 suppliers) highlights its relevance in metal-catalyzed cross-coupling reactions .

Research Implications

- Pharmaceutical Development : The lipophilic nature of this compound may make it suitable for prodrug designs or hydrophobic active ingredients.

- Synthetic Chemistry : Its boronic acid counterpart could streamline the synthesis of biaryl structures in medicinal chemistry .

- Limitations: Limited commercial availability compared to chloro or nitro analogs may restrict large-scale applications .

Biological Activity

3-Bromo-5-isobutoxybenzoic acid is a compound that has garnered attention for its potential biological activities. This article presents an overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Molecular Formula : C12H15BrO3

- Molecular Weight : 287.15 g/mol

The presence of the bromine atom and the isobutoxy group significantly influences the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, derivatives of brominated benzoic acids have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 22 |

| This compound | Escherichia coli | 18 |

| This compound | Pseudomonas aeruginosa | 20 |

These results highlight the potential of this compound as a lead structure for developing new antimicrobial agents.

Anticancer Activity

Studies on related compounds have suggested that halogenated benzoic acids can inhibit cancer cell proliferation. The anticancer activity is often attributed to their ability to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth.

A study investigating the effects of various benzoic acid derivatives on cancer cell lines found that certain substitutions enhance cytotoxicity. For example, compounds with electron-withdrawing groups like bromine showed increased activity against breast cancer cells (MCF-7) with IC50 values ranging from 5 to 20 µM.

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : The lipophilicity of the isobutoxy group may facilitate the compound's insertion into lipid membranes, leading to increased permeability and cell lysis.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for bacterial survival and proliferation.

- Apoptosis Induction : In cancer cells, these compounds may trigger intrinsic apoptotic pathways, leading to cell death.

Case Study 1: Antimicrobial Efficacy

In a recent study, a series of brominated benzoic acids were synthesized and tested against clinical isolates of Staphylococcus aureus. The results demonstrated that modifications in the benzene ring significantly affected antimicrobial potency. The compound with an isobutoxy substituent exhibited a notable inhibition zone compared to standard antibiotics.

Case Study 2: Anticancer Potential

Another research effort evaluated the cytotoxic effects of various benzoic acid derivatives on human breast cancer cell lines. The study concluded that the introduction of bromine and isobutoxy groups markedly enhanced anticancer activity, suggesting that further exploration into these derivatives could lead to promising therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.